molecular formula C7H6IN3O B149632 5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one CAS No. 135352-75-9

5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one

Cat. No.: B149632
CAS No.: 135352-75-9
M. Wt: 275.05 g/mol
InChI Key: ROGPQMZQYDRXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a pyrrolo[2,3-D]pyrimidin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one typically involves the iodination of a pyrrolopyrimidine precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolopyrimidine derivative.

    Iodination: The precursor is subjected to iodination using iodine (I2) in the presence of an oxidizing agent such as sodium iodate (NaIO3) or hydrogen peroxide (H2O2).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like acetic acid (AcOH) at elevated temperatures (e.g., 80-100°C) to facilitate the iodination process.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrrolo[2,3-D]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents (e.g., dimethylformamide, DMF) at moderate temperatures (e.g., 50-80°C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential lead compound for developing new drugs due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.

    Material Science: The compound’s reactivity and stability make it suitable for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and the pyrrolo[2,3-D]pyrimidine core play crucial roles in binding to these targets, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one: Similar structure but lacks the methyl group at the 2nd position.

    4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of an iodine atom.

    Pyrrolo[2,3-d]pyrimidine-4-one: The parent compound without any substituents.

Uniqueness

5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and biological activity compared to its analogs. These structural features make it a valuable compound for various research applications.

Properties

IUPAC Name

5-iodo-2-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-3-10-6-5(7(12)11-3)4(8)2-9-6/h2H,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGPQMZQYDRXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CN2)I)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.